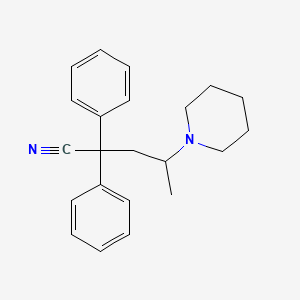

2,2-Diphenyl-4-(1-piperidinyl)pentanenitrile

Beschreibung

Eigenschaften

CAS-Nummer |

5424-11-3 |

|---|---|

Molekularformel |

C22H26N2 |

Molekulargewicht |

318.5 g/mol |

IUPAC-Name |

2,2-diphenyl-4-piperidin-1-ylpentanenitrile |

InChI |

InChI=1S/C22H26N2/c1-19(24-15-9-4-10-16-24)17-22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3 |

InChI-Schlüssel |

ILJNEWQDWFOAGR-UHFFFAOYSA-N |

SMILES |

CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3 |

Kanonische SMILES |

CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3 |

Andere CAS-Nummern |

5424-11-3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 2,2-Diphenyl-4-Piperidinovaleronitril umfasst mehrere Schritte. Ein übliches Verfahren umfasst die Reaktion von Benzylcyanid mit Malonsäureanhydrid in einem geeigneten Lösungsmittel, um Malonsäurenitril zu erhalten . Anschließend reagiert Malonsäurenitril unter Kupferkatalyse mit Phenylboronsäure, um die entsprechende Arylacetylenverbindung zu erzeugen . Dieser Syntheseweg ist relativ komplex und erfordert präzise Reaktionsbedingungen, um hohe Ausbeuten zu erzielen.

Analyse Chemischer Reaktionen

2,2-Diphenyl-4-Piperidinovaleronitril unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,2-Diphenyl-4-Piperidinovaleronitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es seine Wirkung durch Bindung an bestimmte Rezeptoren oder Enzyme ausübt und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of 2,2-Diphenyl-4-piperidinovaleronitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Piperidinyl Groups

- 5-(4-(4-Chlorophenyl)-4-hydroxy-piperidin-1-yl)-2,2-diphenylpentanenitrile This analog replaces the C4 piperidinyl group with a 4-chlorophenyl-4-hydroxy-piperidinyl moiety.

- Its ketone core and butoxyphenyl group increase lipophilicity, contributing to its use as a local anesthetic. Structural differences (ketone vs. nitrile) may lead to divergent metabolic pathways or binding kinetics .

Pharmacologically Relevant Nitriles

- Pentanenitrile (FDB019884) The simplest analog, pentanenitrile, lacks aromatic or piperidinyl groups. Its detection in food crops (e.g., corn, brassicas) contrasts with the synthetic complexity of 2,2-diphenyl-4-(1-piperidinyl)pentanenitrile.

Data Table: Comparative Analysis of Key Compounds

Abbreviations: TMS-O = Trimethylsilyloxy; TIPS-O = Triisopropylsilyloxy.

Key Findings and Implications

- Structural Flexibility : The piperidinyl and aromatic groups in this compound provide a template for modifying target selectivity and pharmacokinetics. For example, halogenation (as in the 4-chlorophenyl analog) could enhance binding affinity .

- Synthetic Utility : Protective silyl groups enable controlled functionalization, as seen in derivative 32c, which may aid in developing prodrugs or intermediates .

Biologische Aktivität

2,2-Diphenyl-4-(1-piperidinyl)pentanenitrile, also known by its CAS number 5424-11-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the various biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by two phenyl groups and a piperidine ring attached to a pentanenitrile backbone. This structural configuration is believed to contribute significantly to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular diseases and cancer. The compound has been shown to protect cells from oxidative stress-induced damage, enhancing cell viability in models exposed to hydrogen peroxide (H₂O₂) .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Studies suggest that it may exert protective effects against neurodegenerative processes by modulating signaling pathways associated with neuronal survival. Specifically, it appears to activate the Akt and ERK1/2 pathways, which are crucial for cell survival under stress conditions .

Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has shown promise in reducing inflammatory responses. It has been evaluated in various models where it demonstrated the ability to lower levels of pro-inflammatory cytokines and markers such as nitric oxide (NO), suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that promote cell survival and reduce inflammation.

- Radical Scavenging : Its chemical structure allows it to effectively scavenge free radicals, thereby mitigating oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Cardioprotective Effects : In a Langendorff-perfused heart model, the compound was shown to significantly improve cardiac function following ischemia-reperfusion injury. It reduced superoxide production and increased nitric oxide generation in the myocardium .

- Neuroprotection in Animal Models : Experimental studies on rodents indicated that administration of this compound led to improved outcomes in models of neurodegeneration, with enhanced cognitive function observed post-treatment .

- Anti-inflammatory Response : In vitro assays using macrophage cell lines demonstrated that treatment with this compound resulted in a significant decrease in inflammatory markers compared to untreated controls .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | High |

| Verapamil | Low | Moderate | Moderate |

| Curcumin | Moderate | High | Low |

Q & A

Q. What are the recommended synthetic routes for 2,2-diphenyl-4-(1-piperidinyl)pentanenitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves a nucleophilic substitution or coupling reaction between a pre-formed diphenylpentanenitrile core and a piperidine derivative. For example:

- Step 1 : Prepare the nitrile precursor (e.g., 2,2-diphenylpentanenitrile) via Knoevenagel condensation or cyanation of a ketone intermediate.

- Step 2 : Introduce the piperidinyl group via SN2 substitution using 1-piperidinecarboxaldehyde or a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for polar intermediates) and temperature to minimize byproducts like N-alkylation impurities .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- NMR Spectroscopy : Confirm the presence of the piperidinyl group (δ 2.5–3.5 ppm for N-CH₂ protons) and aromatic protons (δ 7.2–7.6 ppm for diphenyl groups).

- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) to assess purity (>98% by area normalization) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.23) and fragmentation patterns .

Q. What safety protocols are essential for handling nitrile-containing compounds like this derivative?

- Exposure Limits : Follow NIOSH guidelines for nitriles (e.g., pentanenitrile HTFOEL: 6 ppmv). Use surrogate data for propanenitrile/butanenitrile if compound-specific limits are unavailable .

- PPE : Wear nitrile gloves, lab coats, and eye protection. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the piperidinyl group in biological activity?

- Comparative Assays : Synthesize analogs replacing piperidinyl with piperazinyl or morpholinyl groups. Test inhibitory activity against target enzymes (e.g., Δ6-desaturase) using in vitro assays .

- Data Interpretation : A 2022 study showed that piperidinyl derivatives exhibit higher selectivity (IC₅₀ = 10 nM) than piperazinyl analogs (IC₅₀ = 25 nM), suggesting steric and electronic effects dominate binding .

Q. How should researchers resolve contradictions in toxicity data between surrogate nitriles and the target compound?

- Tiered Testing : (1) Use in silico models (e.g., QSAR) to predict acute toxicity. (2) Validate with in vitro assays (e.g., cytotoxicity in HepG2 cells). (3) Cross-reference with surrogate data (e.g., propanenitrile LD₅₀ = 50 mg/kg) while noting structural differences .

- Case Study : A 2016 report highlighted discrepancies in neurotoxicity between pentanenitrile and its surrogates, emphasizing the need for compound-specific assays .

Q. What computational strategies are effective for docking studies of this compound with enzyme targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of Δ6-desaturase (PDB: 4NKY). Parameterize the piperidinyl group’s protonation state (pKa ~10.1) to model ligand-receptor interactions.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions include hydrogen bonds with Glu274 and hydrophobic contacts with Phe120 .

Q. How can researchers design pharmacokinetic studies to evaluate blood-brain barrier (BBB) penetration?

- In Silico Prediction : Use the BBB Score (e.g., SwissADME) based on logP (predicted ~3.2) and polar surface area (PSA ~45 Ų).

- In Vivo Testing : Administer radiolabeled compound (e.g., ¹⁴C-labeled) to rodents. Measure brain:plasma ratio via LC-MS/MS at 1, 4, and 24-hour intervals .

Q. What methodologies address low solubility in aqueous buffers during in vitro assays?

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS containing 0.1% Tween-80.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to enhance bioavailability. Validate stability via dynamic light scattering .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.